molecular formula C11H9F3N6S B15340833 6-(Pyridin-3-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine

6-(Pyridin-3-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine

Cat. No.: B15340833
M. Wt: 314.29 g/mol
InChI Key: SITRKTUQTRCDJL-UHFFFAOYSA-N
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Description

6-(Pyridin-3-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyridine ring, a thiosemicarbazide group, and a trifluoromethyl group attached to a pyrimidine core. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-3-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Thiosemicarbazide Group: The thiosemicarbazide group can be introduced by reacting the pyrimidine intermediate with thiosemicarbazide in the presence of a suitable catalyst.

    Attachment of the Pyridine Ring: The pyridine ring can be attached through a nucleophilic substitution reaction, where the pyrimidine intermediate is reacted with a pyridine derivative under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-3-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The thiosemicarbazide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, trifluoromethyl iodide, and basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

6-(Pyridin-3-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block

Properties

Molecular Formula

C11H9F3N6S

Molecular Weight

314.29 g/mol

IUPAC Name

[[4-pyridin-3-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]thiourea

InChI

InChI=1S/C11H9F3N6S/c12-11(13,14)8-4-7(6-2-1-3-16-5-6)17-10(18-8)20-19-9(15)21/h1-5H,(H3,15,19,21)(H,17,18,20)

InChI Key

SITRKTUQTRCDJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NC(=N2)NNC(=S)N)C(F)(F)F

Origin of Product

United States

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